molecular formula C22H21NO5 B2727918 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938037-89-9

2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one

Katalognummer: B2727918
CAS-Nummer: 938037-89-9
Molekulargewicht: 379.412
InChI-Schlüssel: NDRIVCYEBOXTAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one is a synthetic furochromenone derivative characterized by a fused furanocoumarin core with distinct substituents: a 2-methoxyethylamino group at position 2, a 4-methoxyphenyl group at position 3, and a methyl group at position 6. The electron-donating methoxy groups and the polar 2-methoxyethylamino side chain suggest enhanced solubility in polar solvents compared to simpler furocoumarin derivatives.

Eigenschaften

IUPAC Name

2-(2-methoxyethylamino)-3-(4-methoxyphenyl)-8-methylfuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-4-9-17-16(12-13)20-19(22(24)27-17)18(21(28-20)23-10-11-25-2)14-5-7-15(26-3)8-6-14/h4-9,12,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRIVCYEBOXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)OC)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one is C25H26N4O4S2. The compound features a furocoumarin backbone with various substituents that may influence its biological activity.

Structural Formula

Structural Formula

Antimicrobial Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial and fungal strains:

  • Bacterial Strains : It showed activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains : The compound was effective against fungi like Candida albicans and Cryptococcus neoformans .

The antimicrobial efficacy was assessed using the serial dilution method, with results indicating a dose-dependent response.

Anticancer Potential

Coumarins have been recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Studies : One study reported that derivatives similar to this compound inhibited the growth of melanoma cells by disrupting microtubule dynamics .

Pharmacological Mechanisms

The biological activity of 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one can be attributed to several pharmacological mechanisms:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation .
  • Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialSerial dilution methodEffective against MRSA and Candida species
AnticancerCytotoxicity assaysInduces apoptosis in melanoma cells
Enzyme inhibitionIn vitro assaysInhibits inflammatory enzymes

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one exhibit significant anticancer properties. For instance, Mannich bases derived from flavonoids have shown enhanced cytotoxicity against various cancer cell lines, including human colon cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

2. MAP Kinase Inhibition

The compound functions as an inhibitor of mitogen-activated protein kinase (MAPK), which plays a critical role in cellular signaling pathways related to growth and differentiation. By inhibiting MAPK activation, this compound may effectively modulate processes involved in cancer progression and inflammation .

3. Neuroprotective Effects

Recent studies have suggested that similar compounds possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is an area of active research .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of flavonoid derivatives, 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one was tested against various human cancer cell lines. Results indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in a rat model of induced neurodegeneration. Administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function in treated animals compared to controls . These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Analyse Chemischer Reaktionen

Chemical Reactivity

Furo[3,2-c]chromen-4-one derivatives exhibit diverse reactivity due to their heterocyclic structures and substituents. Key reactions include:

Oxidation and Reduction

  • Oxidation : The chromenone carbonyl group can undergo oxidation under strong acidic conditions (e.g., CrO₃ in H₂SO₄).

  • Reduction : Reduction of the carbonyl group to form chromenol derivatives using NaBH₄ or H₂/Pd catalysts.

Nucleophilic Substitution

The nitrophenyl or methoxyphenyl substituents may participate in aromatic substitution reactions. For example:

  • Electrophilic substitution : Introduction of halogens or alkyl groups via Friedel-Crafts acylation.

  • Nucleophilic aromatic substitution : Replacement of nitro groups with nucleophiles (e.g., hydroxylamine) under basic conditions.

Hydrolysis and Rearrangement

The fused furan-chromenone system may undergo hydrolytic cleavage under acidic or basic conditions, leading to ring-opening products.

Table 2: Common Chemical Reactions

Reaction TypeReagents/ConditionsProduct/Outcome
Carbonyl oxidationCrO₃, H₂SO₄Oxidized chromenone derivatives
Carbonyl reductionNaBH₄, H₂/PdChromenol derivatives
Electrophilic substitutionAlCl₃, acyl halidesAlkylated or acylated aromatic rings
HydrolysisHCl/H₂O or NaOHRing-opening products

Analytical Characterization

Structural confirmation and purity assessment are typically achieved using:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon connectivity .

  • IR spectroscopy : Detection of carbonyl (C=O) and nitro (NO₂) stretching frequencies .

  • HPLC : Monitoring reaction progress and purity.

Table 3: Analytical Techniques

MethodKey FeaturesApplication
¹H NMRIdentification of aromatic protons, amino groupsStructural confirmation
¹³C NMRAnalysis of carbonyl and aromatic carbonsFunctional group identification
IRCarbonyl (1650–1750 cm⁻¹), nitro (1350–1500 cm⁻¹)Functional group detection
HPLCSeparation of reaction mixturesPurity assessment

Stability and Storage

  • Chemical stability : The compound is likely stable under ambient conditions but may degrade under strong acidic/basic environments due to hydrolysis.

  • Storage : Recommended in a cool, dry place away from light to prevent photodegradation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one with structurally related furochromenones, focusing on substituent effects, fluorescence behavior, and synthetic pathways.

Substituent Effects on Fluorescence and Selectivity

Key structural variations in furochromenones occur at positions 2 (amino substituents) and 3 (aryl groups). These modifications critically influence electronic properties, solubility, and metal-ion interactions:

Compound Name Position 3 Substituent Position 2 Substituent Fluorescence Response Key Findings
Target Compound 4-Methoxyphenyl 2-Methoxyethylamino Not reported Predicted enhanced solubility and electron density; potential Fe³⁺ sensing.
2-(Cyclohexylamino)-3-phenyl-4H-furochromenone (FH) Phenyl Cyclohexylamino Fe³⁺ selective Exhibits strong Fe³⁺ selectivity (no interference from Mg²⁺, Ca²⁺, etc.).
2-(Cyclohexylamino)-3-(4-nitrophenyl)-4H-furochromenone (FNO2) 4-Nitrophenyl Cyclohexylamino Quenched Nitro group quenches fluorescence; limited sensing utility.
2-((2-Methoxyethyl)amino)-3-(4-nitrophenyl)-8-methyl-4H-furochromenone 4-Nitrophenyl 2-Methoxyethylamino Likely reduced Nitro group may reduce fluorescence; methoxyethyl chain improves solubility.

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) likely enhances fluorescence intensity compared to FNO2’s 4-nitrophenyl (electron-withdrawing), which quenches emission .
  • Amino Substituents: The 2-methoxyethylamino group in the target compound may improve solubility in polar solvents (e.g., methanol, DMF) relative to FH’s hydrophobic cyclohexylamino group .
  • Metal-Ion Selectivity: FH’s Fe³⁺ selectivity suggests that the target compound, with a similar core, could exhibit analogous behavior, though its methoxy groups might alter binding affinity or selectivity .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)
1AlCl₃, DCM, 0°C→RT65–70
2K₂CO₃, DMF, 80°C50–55

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile/ethanol solution.

Data Collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) at 223 K .

Refinement : Apply SHELXL for structure solution and refinement, with R-factor < 0.05 .

Q. Crystallographic Parameters (Example) :

ParameterValue
Space GroupP2₁/c
a (Å)22.37
b (Å)6.88
β (°)106.06

Advanced: How to resolve contradictions in NMR data for this compound?

Methodological Answer :
Conflicting spectral data (e.g., proton splitting patterns) arise from tautomerism or dynamic effects. Mitigate by:

Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to identify dynamic processes .

2D Techniques : Use HSQC and COSY to assign overlapping signals (e.g., methoxyethyl protons at δ 3.4–3.6 ppm) .

Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Advanced: How to design experiments to study its environmental fate and degradation pathways?

Methodological Answer :
Follow the INCHEMBIOL framework :

Abiotic Studies :

  • Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; analyze via LC-MS.
  • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions; track degradation kinetics.

Biotic Studies :

  • Microbial Degradation : Incubate with soil microbiota; monitor metabolites via GC-MS.

Q. Experimental Design :

ParameterConditionsAnalysis
HydrolysispH 7, 50°CLC-MS/MS
PhotolysisUV, 72hHPLC-UV

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

NMR : Assign aromatic protons (δ 6.8–8.0 ppm) and methoxyethyl sidechain (δ 3.2–4.0 ppm) .

HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z 410.15 calculated for C₂₂H₂₃NO₆) .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer :
Use a Design of Experiments (DoE) approach:

Factors : Vary catalyst (AlCl₃ vs. FeCl₃), solvent (DCM vs. THF), and temperature.

Response Surface Analysis : Identify optimal conditions (e.g., AlCl₃ in DCM at 0°C increases yield by 15%) .

Byproduct Mitigation : Add molecular sieves to absorb water during amination .

Q. Optimization Results :

CatalystSolventTemp (°C)Yield (%)
AlCl₃DCM075
FeCl₃THF2560

Advanced: How to evaluate its bioactivity against cancer cell lines?

Q. Methodological Answer :

In Silico Screening : Dock the compound into kinase domains (e.g., EGFR) using AutoDock Vina .

In Vitro Assays :

  • MTT Assay : Test cytotoxicity on MCF-7 and A549 cells (IC₅₀ < 10 μM indicates potency) .
  • Apoptosis : Use Annexin V-FITC/PI staining and flow cytometry .

Q. Example Data :

Cell LineIC₅₀ (μM)Apoptosis (%)
MCF-78.265
A54912.445

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coat, and goggles.

Ventilation : Use a fume hood to avoid inhalation (LD₅₀ > 2000 mg/kg in rats) .

Spill Management : Absorb with vermiculite; dispose as hazardous waste .

Advanced: How to analyze its metabolic stability in hepatic microsomes?

Q. Methodological Answer :

Incubation : Mix with rat liver microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (37°C, 60 min) .

Sampling : Quench with acetonitrile at 0, 15, 30, and 60 min.

Analysis : Quantify parent compound depletion via LC-MS (t₁/₂ > 30 min suggests stability) .

Advanced: How to validate its mechanism of action using molecular dynamics (MD) simulations?

Q. Methodological Answer :

System Setup : Solvate the compound-protein complex in TIP3P water (GROMACS) .

Simulation : Run 100 ns MD at 310 K; analyze RMSD (<2 Å indicates stable binding) .

Free Energy Calculations : Use MM-PBSA to estimate binding affinity (ΔG < −8 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.